N-cyclopropyl-2-hydroxy-N-methylacetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-hydroxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(5-2-3-5)6(9)4-8/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKGTIZDYXJDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: N-cyclopropyl-2-hydroxy-N-methylacetamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-hydroxy-N-methylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclopropyl group play crucial roles in its biological activity, influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and physicochemical data for N-cyclopropyl-2-hydroxy-N-methylacetamide analogs from the evidence:
Key Observations :
- Functional Group Diversity: Substituents like cyano, nitro, and methoxy influence solubility, reactivity, and toxicity profiles .
Biological Activity
N-cyclopropyl-2-hydroxy-N-methylacetamide is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropyl amines with acetylating agents. The process can be optimized through various synthetic routes, allowing for the production of multigram quantities suitable for biological evaluation.
Biological Activity
The biological activity of this compound has been investigated in various contexts, including its role as an inhibitor in signaling pathways and its potential therapeutic applications.
- Inhibition of Kinases : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in inflammatory responses. This inhibition could be linked to its structural features, which allow it to interact with kinase binding sites effectively.
- Antiviral Properties : Similar compounds have shown antiviral activity against HIV-1 variants, indicating a potential for this compound in antiviral therapies. The ability to inhibit viral replication has been a focal point in its biological evaluation .
- Anti-inflammatory Effects : The compound's influence on NF-κB signaling pathways suggests potential anti-inflammatory properties, which could be beneficial in treating autoimmune diseases .
Case Studies
Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Study on HIV Inhibition : A study demonstrated that structurally similar compounds exhibited significant inhibitory activity against HIV-1, leading to further exploration of N-cyclopropyl derivatives for their antiviral efficacy .
- NF-κB Pathway Modulation : Research has highlighted the role of compounds that inhibit NF-κB inducing kinase (NIK), showing promise in reducing inflammation and autoimmune responses. This compound's structural characteristics may enable similar effects .
Data Table: Biological Activity Overview
Preparation Methods
Preparation of Cyclopropyl Methyl Ketone Intermediate
A foundational intermediate for the amide synthesis is cyclopropyl methyl ketone, which can be prepared by the following method (from patent CN110862310A):
| Step | Reaction Description | Conditions | Yield/Purity |
|---|---|---|---|
| 1 | Hydro-hydrolysis of 2-methylfuran in one-pot with hydrogenation catalyst (Pd/C, Pt, or Ni), hydrogen, and water to form acetyl-n-propanol | 25-30 °C, 2-2.5 h, hydrogen balloon, aqueous medium | ~95% purity of acetyl-n-propanol |
| 2 | Hydrochloric acid chlorination of acetyl-n-propanol to form 5-chloro-2-pentanone | 15-20% HCl, 90-95 °C, azeotropic distillation | ~96% purity |
| 3 | Ring-closing reaction of 5-chloro-2-pentanone under alkaline conditions (20% NaOH) to afford cyclopropyl methyl ketone | 70-80 °C, 2 h, stirring | ~97% purity, 65 g from 100 g crude |
This three-step sequence efficiently produces cyclopropyl methyl ketone with high purity and yield, suitable for further functionalization.
Conversion to N-cyclopropyl-2-hydroxy-N-methylacetamide
While direct literature on the exact preparation of this compound is limited, related synthetic routes for structurally similar cyclopropyl amides provide insight:
Amide Formation: The cyclopropyl methyl ketone intermediate can be converted into the corresponding amide by reaction with methylamine or its derivatives under conditions favoring amide bond formation.
Hydroxylation: Introduction of the 2-hydroxy substituent adjacent to the amide nitrogen can be achieved via hydroxylation of the α-position to the amide carbonyl, or by using hydroxy-substituted acetic acid derivatives in amide coupling.
Alternative Routes: Synthesis of related cyclopropyl acetamides such as 2-chloro-N-cyclopropyl-N-methylacetamide has been reported using catalytic C–H activation and palladium catalysis, enabling functionalization at the α-position to the amide.
Related Synthetic Methods for Cyclopropyl Hydroxylated Compounds
Research on O-cyclopropyl hydroxylamines and related compounds shows scalable synthetic routes that might be adapted for preparing hydroxy-substituted cyclopropyl amides:
A novel scalable synthesis of O-cyclopropyl hydroxylamines involves olefin cyclopropanation strategies and metal-free N-arylation, which provide bench-stable intermediates for further functionalization.
The use of diphenyliodonium salts and cesium carbonate base in toluene solvent was found optimal for N-arylation, which could be analogous to N-methylation or hydroxylation steps in amide synthesis.
Summary Table of Key Preparation Steps
Research Findings and Considerations
The multi-step synthesis of cyclopropyl methyl ketone is industrially scalable with yields exceeding 95% and purity above 97%, demonstrating the robustness of the method.
Catalytic enantioselective C–H activation provides a modern approach for selective α-functionalization of cyclopropyl amides, potentially applicable for preparing this compound with stereochemical control.
Metal-free and mild conditions for N-arylation and hydroxylation of cyclopropyl hydroxylamine derivatives have been developed, suggesting potential routes to functionalized amides with high stability and purity.
The use of environmentally friendly reagents and avoidance of hazardous peroxides in oxidation steps enhances the safety and scalability of these syntheses.
Q & A
Q. Q1: What are the most reliable synthetic routes for preparing N-cyclopropyl-2-hydroxy-N-methylacetamide, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via DMSO-mediated oxidation of N-alkyl precursors, as demonstrated in analogous acetamide derivatives (e.g., N-cyclopropyl-2-hydroxy-2-phenyl-N-tosylacetamide). Key steps include:
- Using tosyl or benzyl groups as protective moieties to stabilize intermediates.
- Optimizing solvent polarity (e.g., dichloromethane or acetonitrile) to enhance reaction efficiency.
- Validating product purity via HRMS (e.g., observed [M+H]+ at m/z 346.1115 vs. calculated 346.1108) .
- Monitoring reaction progress with TLC or HPLC to minimize side products like over-oxidized species.
Advanced Analytical Validation
Q. Q2: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS) for this compound?
Answer:
- Multi-technique cross-validation: Combine H/C NMR, IR, and HRMS to confirm functional groups (e.g., hydroxyl at ~3400 cm in IR) and molecular weight.
- Computational validation: Use density-functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. For example, Becke’s hybrid functional (B3LYP) achieves <3 kcal/mol deviation in thermochemical predictions, aiding in structural assignments .
- Isotopic labeling: Introduce C or N labels to track specific atoms in complex spectra .
Reaction Mechanism Elucidation
Q. Q3: What mechanistic insights exist for the hydroxylation step in this compound synthesis?
Answer:
- Radical intermediates: ESR studies suggest DMSO acts as an oxidant, generating transient hydroxyl radicals that attack the α-carbon of the acetamide backbone.
- Kinetic isotope effects (KIE): Deuterated substrates (e.g., CD-acetamide) can confirm hydrogen abstraction as a rate-limiting step.
- Computational modeling: Transition-state analysis using DFT (e.g., Gaussian 16) reveals steric effects from the cyclopropyl group, which may hinder nucleophilic attack .
Stability and Degradation Pathways
Q. Q4: How does the cyclopropyl group influence the hydrolytic stability of this compound?
Answer:
- pH-dependent degradation: Under acidic conditions (pH <3), the cyclopropyl ring undergoes strain-driven ring-opening, forming linear byproducts. Under basic conditions (pH >10), the amide bond hydrolyzes to carboxylic acid.
- Accelerated stability testing: Use Arrhenius plots (40°C, 60°C, 80°C) to predict shelf-life. For example, degradation half-life at 25°C may exceed 12 months if stored in anhydrous solvents .
- Protective strategies: Co-crystallization with cyclodextrins or formulation as a hydrochloride salt can enhance stability .
Biological Activity Profiling
Q. Q5: What in vitro assays are suitable for evaluating the bioactivity of this compound?
Answer:
- Enzyme inhibition assays: Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 4-methylumbelliferone derivatives).
- Cellular toxicity: Use MTT or resazurin assays in HEK-293 or HepG2 cells, noting IC values <100 µM for preliminary activity.
- SAR studies: Compare with analogs (e.g., N-ethyl or N-phenyl derivatives) to identify critical substituents. For example, cyclopropyl may enhance membrane permeability vs. methyl groups .
Computational Property Prediction
Q. Q6: How can researchers predict logP and solubility of this compound using computational tools?
Answer:
- QSAR models: Use software like ACD/Labs or MOE to estimate logP (~1.2) and aqueous solubility (~2.5 mg/mL).
- COSMO-RS: Simulate solvent-solute interactions; polar aprotic solvents (e.g., DMSO) show better solubility than hydrocarbons.
- Machine learning: Train models on PubChem datasets (e.g., 10295-50-8 analogs) to refine predictions .
Safety and Handling Protocols
Q. Q7: What safety precautions are critical when handling this compound in a research lab?
Answer:
- PPE: Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure (LD data pending; assume toxicity similar to acetamide derivatives).
- Spill management: Neutralize with activated charcoal or vermiculite, then dispose as hazardous waste.
- Storage: Store at -20°C under nitrogen to prevent oxidation; avoid contact with strong acids/bases .
Advanced Structural Analysis
Q. Q8: How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
Answer:
- Crystal growth: Use slow evaporation from ethanol/water (1:1) to obtain single crystals.
- Data collection: Employ synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) structures.
- Refinement: SHELXL or Olex2 software can model disorder in the cyclopropyl ring, with R-factor <5% for reliable results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
